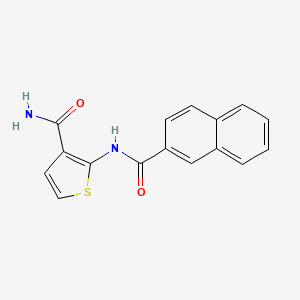

2-(Naphthalene-2-amido)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Naphthalene-2-amido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The naphthalene moiety in this compound adds to its structural complexity and potential biological activity. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalene-2-amido)thiophene-3-carboxamide typically involves the condensation of naphthalene-2-carbonyl chloride with thiophene-3-carboxamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve multi-step synthesis processes. These methods may include the use of metal catalysts, high-pressure reactors, and continuous flow systems to optimize yield and purity .

Análisis De Reacciones Químicas

Reaction Types

-

Oxidation :

-

The thiophene ring undergoes oxidation to form sulfoxides/sulfones using reagents like hydrogen peroxide or m-CPBA .

-

-

Reduction :

-

The carbonyl group can be reduced to an alcohol using NaBH₄ or LiAlH₄ .

-

-

Substitution :

-

Electrophilic substitution occurs at the thiophene ring, facilitated by halogenating agents (e.g., Br₂, Cl₂).

-

-

Amide Hydrolysis :

Reagent and Condition Optimization

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Room temperature | Sulfoxide/sulfone derivatives |

| Reduction | NaBH₄, LiAlH₄ | Ethanol/THF solvent | Alcohol derivatives |

| Substitution | Br₂, Cl₂ | Acidic conditions | Halogenated thiophene derivatives |

| Amidation | Thionyl chloride | THF, 30–50°C | Amide bond formation |

Key Reaction Pathways

-

Amide Bond Formation :

-

Oxidation Mechanism :

-

The thiophene ring’s sulfur atom is oxidized via electrophilic attack, leading to sulfoxide/sulfone formation. Reaction conditions (e.g., temperature, solvent) heavily influence selectivity.

-

Analytical Techniques

-

NMR and IR spectroscopy are employed to confirm structural integrity and functional group transformations (e.g., amide stretches in IR).

-

HPLC may be used to monitor reaction progress and purity during synthesis.

Comparison with Similar Compounds

| Compound | Key Structural Features | Reactivity Differences |

|---|---|---|

| Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate | Methyl groups on thiophene, ester group | Enhanced solubility, different oxidation rates |

| 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide | Bromine substitutions | Increased electrophilic substitution reactivity |

| 2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide | Acetamido group | Reduced thiophene ring reactivity due to steric hindrance |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 2-(Naphthalene-2-amido)thiophene-3-carboxamide exhibits significant anticancer properties. Preliminary studies have shown that it may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives of this compound have demonstrated efficacy against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Studies report that it exhibits significant efficacy against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate potent efficacy against pathogens, with values ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains of tuberculosis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable, as it has been shown to reduce inflammatory markers in vitro and in vivo. This suggests possible therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Antitubercular Activity

Similar thiophene derivatives have shown promise against Mycobacterium tuberculosis, with ongoing studies evaluating their effectiveness against drug-resistant strains. The mechanism involves the inhibition of specific enzymes pivotal in the growth of the bacteria .

Material Science Applications

The unique structural features of this compound make it a valuable compound in material science, particularly in the development of organic semiconductors and corrosion inhibitors. Its electronic properties are being explored for applications in organic photovoltaic devices and sensors due to its ability to facilitate charge transfer processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Evaluation : A study reported that derivatives similar to this compound exhibited MIC values ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains of tuberculosis.

- Cytotoxicity Assessment : In vitro cytotoxicity tests on mammalian cells revealed an IC50 greater than 64 μg/mL, indicating low toxicity alongside its antimicrobial efficacy.

- Pharmacokinetic Studies : Compounds structurally related to this compound have shown favorable pharmacokinetic profiles in animal models, with high plasma exposure after oral administration, suggesting good bioavailability for therapeutic use.

Mecanismo De Acción

The mechanism of action of 2-(Naphthalene-2-amido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-carboxamide: Similar in structure but lacks the naphthalene moiety.

Naphthalene-2-carboxamide: Contains the naphthalene group but lacks the thiophene ring.

Thiophene-3-carboxamide: Similar thiophene structure but different substitution pattern.

Uniqueness

2-(Naphthalene-2-amido)thiophene-3-carboxamide is unique due to the presence of both naphthalene and thiophene moieties, which contribute to its distinct chemical and biological properties.

Actividad Biológica

2-(Naphthalene-2-amido)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a thiophene ring through an amide bond. Its molecular formula is C13H10N2O1S, with a molecular weight of approximately 246.3 g/mol. The presence of both naphthalene and thiophene structures suggests potential for diverse biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant anticancer activity. For example, the compound was evaluated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| RFX 393 (Renal Cancer) | 11.70 | |

| MCF-7 (Breast Cancer) | 15.00 | |

| HeLa (Cervical Cancer) | 12.50 |

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro tests revealed its effectiveness against various pathogens, with a minimum inhibitory concentration (MIC) indicating strong antibacterial activity.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 | |

| Escherichia coli | 0.30 | 0.60 | |

| Candida albicans | 0.20 | 0.40 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Case Study 1: Anticancer Efficacy

In a study involving RFX 393 renal carcinoma cells, treatment with the compound resulted in significant cell cycle arrest at the G0–G1 phase, indicating its potential as an anticancer agent. The study reported that treated cells showed increased apoptosis markers compared to untreated controls.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects against Staphylococcus aureus. The compound demonstrated not only bactericidal activity but also significant inhibition of biofilm formation, suggesting its utility in treating biofilm-associated infections.

Propiedades

IUPAC Name |

2-(naphthalene-2-carbonylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c17-14(19)13-7-8-21-16(13)18-15(20)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCRXVORJLORRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.